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molecular formula C14H16N2O2 B8432971 1-(t-Butylamino)isoquinoline-5-carboxylic acid

1-(t-Butylamino)isoquinoline-5-carboxylic acid

Cat. No. B8432971
M. Wt: 244.29 g/mol
InChI Key: ZAAGMUCWJSKQCF-UHFFFAOYSA-N
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Patent
US09388165B2

Procedure details

Methyl 1-(t-butylamino)isoquinoline-5-carboxylate (1.6 g, 6.20 mmol) obtained in Step (5) above was stirred in a solution of tetrahydrofuran (16 mL) and distilled water (16 mL). The reaction solution was added with LiOH (0.57 g, 13.6 mmol) and stirred for about 12 hours at 80° C. The reaction mixture was cooled to room temperature and adjusted to have a pH value in a range of 1˜2 by adding 1N aqueous HCl. The reaction mixture was diluted with ethyl acetate, and washed with distilled water. The organic layer thus obtained was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (0.6 g, 40%).
Name
Methyl 1-(t-butylamino)isoquinoline-5-carboxylate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0.57 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([O:18]C)=[O:17])[C:10]=2[CH:9]=[CH:8][N:7]=1)([CH3:4])([CH3:3])[CH3:2].O1CCCC1.[Li+].[OH-].Cl>C(OCC)(=O)C>[C:1]([NH:5][C:6]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([OH:18])=[O:17])[C:10]=2[CH:9]=[CH:8][N:7]=1)([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
Methyl 1-(t-butylamino)isoquinoline-5-carboxylate
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)(C)NC1=NC=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
16 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.57 g
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for about 12 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (16 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)NC1=NC=CC=2C(=CC=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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